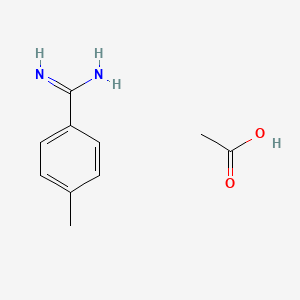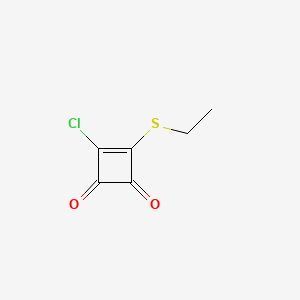![molecular formula C22H18O2 B14280131 2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde CAS No. 126079-37-6](/img/structure/B14280131.png)
2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,2-Phenylenebis(methylene)]dibenzaldehyde is a chemical compound that features two benzaldehyde groups connected by a 1,2-phenylenebis(methylene) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(methylene)]dibenzaldehyde typically involves the reaction of benzaldehyde with a suitable 1,2-phenylenebis(methylene) precursor. One common method involves the use of a classical Schiff-base reaction, where benzaldehyde reacts with a diamine compound in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,2-Phenylenebis(methylene)]dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,2’-[1,2-Phenylenebis(methylene)]dibenzoic acid.
Reduction: 2,2’-[1,2-Phenylenebis(methylene)]dibenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the specific substituent introduced.
Scientific Research Applications
2,2’-[1,2-Phenylenebis(methylene)]dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,2’-[1,2-Phenylenebis(methylene)]dibenzaldehyde depends on its specific application. For example, as a fluorescent probe, it forms Schiff bases with primary amines, resulting in changes in fluorescence properties. This interaction can be used to detect the presence of specific biomolecules in biological samples .
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,3-Phenylenebis(methylene)]dibenzaldehyde: Similar structure but with a 1,3-phenylenebis(methylene) linker.
2,2’-[1,4-Phenylenebis(methylene)]dibenzaldehyde: Similar structure but with a 1,4-phenylenebis(methylene) linker.
Uniqueness
2,2’-[1,2-Phenylenebis(methylene)]dibenzaldehyde is unique due to the specific positioning of the methylene linkers on the 1,2-positions of the benzene ring. This structural arrangement can influence the compound’s reactivity and the types of interactions it can participate in, making it distinct from its 1,3- and 1,4-analogues .
Properties
CAS No. |
126079-37-6 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[[2-[(2-formylphenyl)methyl]phenyl]methyl]benzaldehyde |
InChI |
InChI=1S/C22H18O2/c23-15-21-11-5-3-9-19(21)13-17-7-1-2-8-18(17)14-20-10-4-6-12-22(20)16-24/h1-12,15-16H,13-14H2 |
InChI Key |
ZYUXVGJPMUJXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2C=O)CC3=CC=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)


![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)


![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)

